"6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" basic properties
"6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" basic properties
An In-Depth Technical Guide to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
Abstract
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-azaindole scaffold, it provides a bioisosteric replacement for indole that can enhance pharmacological properties such as solubility and bioavailability.[1] The strategic placement of a fluorine atom at the 6-position and a carboxylic acid at the 3-position furnishes a versatile intermediate for the synthesis of highly functionalized molecules, particularly kinase inhibitors and other targeted therapeutic agents.[2] This guide offers a comprehensive overview of its fundamental properties, synthesis, applications, and handling protocols, designed for researchers and scientists in drug development.
Introduction: The Strategic Importance of the Azaindole Scaffold
The pyrrolopyridine ring system, commonly known as azaindole, is a "privileged scaffold" in drug discovery.[1] Its structure is present in numerous natural products and FDA-approved pharmaceuticals.[3][4] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which can facilitate stronger and more specific interactions with biological targets compared to its indole counterpart. This often leads to improved metabolic stability and pharmacokinetic profiles.[1]
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (also known as 6-Fluoro-4-azaindole-3-carboxylic acid) is of particular interest for several reasons:
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Fluorine Substitution: The fluorine atom at the 6-position can significantly alter the molecule's electronic properties, pKa, and lipophilicity. This can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and modulate cell membrane permeability.
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Carboxylic Acid Handle: The carboxylic acid group at the 3-position is a versatile functional handle. It can be readily converted into a wide range of other functional groups, such as amides, esters, or ketones, allowing for extensive Structure-Activity Relationship (SAR) studies.[5] This position is crucial for building out the complex pharmacophores required for potent and selective inhibitors.[6]
Physicochemical and Structural Properties
The core properties of this compound are summarized below, providing a foundational dataset for its use in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | N/A |
| Synonym(s) | 6-Fluoro-4-azaindole-3-carboxylic acid | [7] |
| CAS Number | 1190316-18-7 | [7] |
| Molecular Formula | C₈H₅FN₂O₂ | [7] |
| Molecular Weight | 180.14 g/mol | [7] |
| Physical Form | Solid | [5] |
| Solubility | Expected to have good solubility in polar organic solvents such as DMSO and moderate solubility in ethanol.[5] | N/A |
The molecule's structure combines the aromaticity of the fused pyrrolopyridine system with the reactivity of the carboxylic acid, making it a stable yet highly adaptable reagent for further chemical modification.
Synthesis and Mechanistic Insights
Hypothetical Synthetic Protocol
This protocol outlines a potential route starting from commercially available dichlorofluoropyridine. The causality behind each step is explained to provide insight into the experimental design.
Step 1: Selective Sonogashira Coupling
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Reaction: 2,3-Dichloro-5-fluoropyridine is reacted with a protected acetylene, such as trimethylsilylacetylene, under Sonogashira coupling conditions.
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Rationale: The chlorine at the 2-position is generally more reactive towards palladium-catalyzed coupling than the chlorine at the 3-position, allowing for selective functionalization. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.
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Protocol:
-
To a solution of 2,3-dichloro-5-fluoropyridine (1.0 eq) in a suitable solvent like 1,4-dioxane, add trimethylsilylacetylene (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
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Add a base, such as triethylamine (3.0 eq), to neutralize the HCl generated during the reaction.
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Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
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After cooling, perform an aqueous workup and purify the resulting alkyne intermediate by column chromatography.
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Step 2: Intramolecular Cyclization and Deprotection
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Reaction: The TMS-protected alkyne is deprotected and subsequently cyclized to form the pyrrolopyridine ring system.
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Rationale: The TMS group is easily removed under basic or fluoride-mediated conditions. The subsequent intramolecular cyclization (a variation of the Larock indole synthesis) forms the pyrrole ring.
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Protocol:
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Dissolve the product from Step 1 in a solvent like methanol.
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Add a base such as potassium carbonate (K₂CO₃) to remove the TMS group.
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Once deprotection is complete, the cyclization to the 7-azaindole core can be induced, sometimes requiring heat or a different catalyst system depending on the substrate.
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Step 3: Carboxylation at the 3-Position
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Reaction: The 6-fluoro-1H-pyrrolo[3,2-b]pyridine core is carboxylated at the C3 position.
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Rationale: The C3 position of the azaindole nucleus can be functionalized through various methods, including Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation after lithiation.
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Protocol (via Vilsmeier-Haack):
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Treat the 6-fluoro-1H-pyrrolo[3,2-b]pyridine intermediate with a Vilsmeier reagent (POCl₃/DMF) at low temperature to install a formyl group at the 3-position.
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Quench the reaction carefully with ice/water.
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Isolate the resulting aldehyde.
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Oxidize the aldehyde to the carboxylic acid using a standard oxidant like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
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Purify the final product, 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, by recrystallization or chromatography.
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Applications in Drug Discovery
This compound is primarily used as a key intermediate in the synthesis of complex pharmaceutical compounds.[2] Its pre-installed fluoro-azaindole core is a desirable feature in many modern drug candidates, especially kinase inhibitors.
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Kinase Inhibitors: The azaindole scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The nitrogen on the pyridine ring can form a critical hydrogen bond with the kinase hinge region. The carboxylic acid at C3 serves as an attachment point for side chains that can extend into other pockets of the ATP-binding site, conferring potency and selectivity. Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFR).[9]
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Other Therapeutic Areas: The pyrrolopyridine core is versatile. Derivatives have been explored as Acetyl-CoA Carboxylase (ACC) inhibitors for oncology[10], Phosphodiesterase 4B (PDE4B) inhibitors for CNS diseases[11], and as potential antibacterial agents.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is not widely available, data from structurally similar compounds provide a strong basis for safe handling procedures.
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Hazard Identification: Based on related pyrrolopyridine carboxylic acids, this compound should be handled as potentially harmful if swallowed, and capable of causing skin, eye, and respiratory tract irritation.[13][14] Reagents used in its synthesis, such as organometallic catalysts and phosphorus oxychloride, carry their own significant hazards, including flammability and corrosivity.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[14]
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator is required.
-
-
Handling and Storage:
-
Handling: Avoid breathing dust, vapor, mist, or gas. Use non-sparking tools and take precautionary measures against static discharge, especially when working with flammable solvents.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert gas (e.g., argon or nitrogen) is recommended, as similar compounds can be sensitive to air, light, and moisture.
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Conclusion
6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid stands out as a high-value building block for modern drug discovery. Its structure is intelligently designed, combining the favorable biological properties of the azaindole core with the synthetic versatility of fluorine and carboxylic acid functionalities. Its application in the development of targeted therapies, particularly kinase inhibitors, underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is essential for any research team looking to leverage this potent intermediate in the creation of next-generation therapeutics.
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- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
- Kim, Y., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
- Penas, C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Kukharenko, O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
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